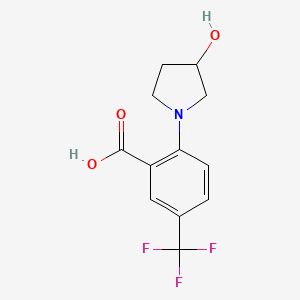

2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

Description

Properties

Molecular Formula |

C12H12F3NO3 |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19) |

InChI Key |

HXTPMLRTFCOZDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the benzoic acid.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various Gram-positive bacteria and fungi, making it a potential candidate for treating infections caused by multidrug-resistant pathogens. In vitro studies demonstrated its ability to inhibit the growth of Staphylococcus aureus and Candida auris .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, particularly in human lung cancer cell lines (A549). Its mechanism of action appears to involve the inhibition of specific enzymes involved in cancer proliferation pathways .

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid with various biological targets. These studies indicate that the compound interacts effectively with enzymes associated with inflammatory pathways, highlighting its potential as a lead compound for drug development aimed at inflammatory diseases .

Case Studies

Several studies have explored the applications of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid:

- Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential as a scaffold for new antibiotics .

- Cancer Therapeutics Research : In vitro experiments revealed that this compound could inhibit cell proliferation in lung cancer models, indicating its promise as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural Comparison of Key Benzoic Acid Derivatives

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|---|

| Target Compound | ~307.2 | ~1.8 | ~10-20 (aqueous) | ~3.5-4.0 |

| 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid | 267.2 | ~2.5 | <5 (aqueous) | ~2.8-3.2 |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 208.1 | ~2.0 | ~5-10 (aqueous) | ~1.9-2.3 |

| (S)-Methyl ester derivative | 321.3 | ~3.0 | <1 (aqueous) | N/A |

Key Observations:

- The target compound exhibits moderate logP and higher solubility compared to pyridyl or ester analogs due to the hydrophilic hydroxypyrrolidine group.

- Fluorinated analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid) show stronger acidity, enhancing ionization in physiological environments .

- The methyl ester derivative () acts as a prodrug, with increased membrane permeability but requiring enzymatic hydrolysis for activation .

Biological Activity

2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid, a compound with the CAS number 1356109-15-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is characterized by a pyrrolidine ring and a trifluoromethyl group attached to a benzoic acid moiety. Its molecular formula is with a molar mass of approximately 273.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₃N₁O₃ |

| Molar Mass | 273.22 g/mol |

| CAS Number | 1356109-15-3 |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target sites.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, affecting metabolic processes.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation or pain.

Antimicrobial Activity

Studies have shown that 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Preliminary data indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives of benzoic acid, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Activity : In vitro studies demonstrated that treatment with 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory disorders .

- Pharmacokinetics : A pharmacokinetic study revealed that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling a pyrrolidine derivative with a trifluoromethyl-substituted benzoic acid precursor. For example, the hydroxyl group on pyrrolidine may require protection (e.g., using tert-butyldimethylsilyl chloride) before coupling via nucleophilic substitution or amide bond formation. Post-reaction deprotection and purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) are critical . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify purity. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or varying pH) followed by HPLC analysis. Melting point determination (e.g., capillary method) can corroborate purity, as seen in structurally similar benzoic acid derivatives (mp ranges: 123–293°C) .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : Start with polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays, aqueous solubility can be enhanced via buffered solutions (e.g., ammonium acetate buffer, pH 6.5) or co-solvents like ethanol (<5% v/v) . Solubility data for analogs (e.g., trifluoromethyl-pyrazole derivatives) suggest limited aqueous solubility, necessitating formulation optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?

- Methodological Answer : Contradictions in NMR data may arise from rotamers or residual solvents. Use deuterated DMSO or CDCl to identify solvent peaks. For ambiguous MS fragments, compare with computational fragmentation patterns (e.g., using MassFrontier). X-ray crystallography (as applied to pyrimidine derivatives ) can resolve stereochemical uncertainties. Cross-validate with IR spectroscopy to confirm functional groups (e.g., hydroxyl stretches at ~3400 cm) .

Q. What strategies optimize the yield of the pyrrolidine-benzoic acid coupling step?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., HATU or EDCI for amide coupling), bases (DIPEA or TEA), and temperatures. For sterically hindered pyrrolidine derivatives, microwave-assisted synthesis may improve reaction kinetics. Monitor by TLC and isolate intermediates to minimize side reactions (e.g., over-alkylation) .

Q. How to design bioactivity assays for this compound, given its structural similarity to known bioactive molecules?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., trifluoromethyl-pyrazole inhibitors ). Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or GPCRs. Validate via in vitro assays (e.g., enzyme inhibition IC determination) using fluorogenic substrates. For cytotoxicity, employ cell viability assays (MTT or resazurin) in relevant cell lines .

Q. What analytical challenges arise in quantifying trace impurities in bulk synthesis?

- Methodological Answer : Use LC-MS/MS to detect sub-1% impurities (e.g., dehydroxylated by-products). Calibrate against reference standards of suspected impurities (e.g., CAS 130683-46-4, a related benzoic acid impurity ). Ensure method validation per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For toxic intermediates (e.g., trifluoromethyl-pyrazole precursors ), employ closed systems or gloveboxes. Waste must be neutralized (e.g., with 10% NaOH for acidic by-products) and stored in labeled containers for hazardous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.